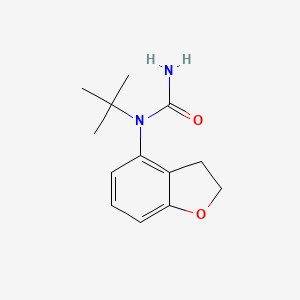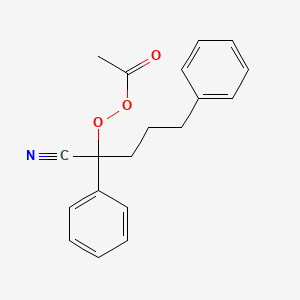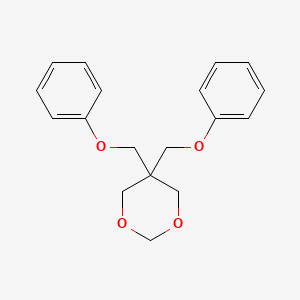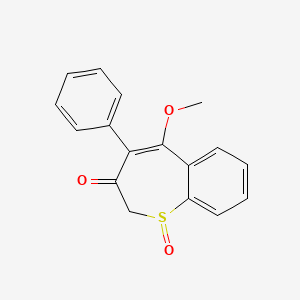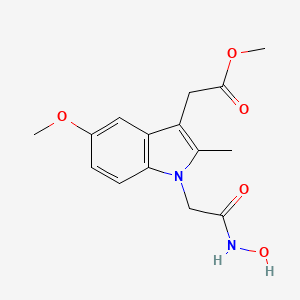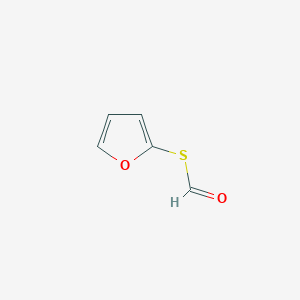
S-Furan-2-yl methanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Furan-2-yl methanethioate: is an organic compound belonging to the class of heteroaromatic compounds. These compounds are characterized by an aromatic ring where a carbon atom is linked to a heteroatom. The molecular formula of this compound is C6H6O2S, and it is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Furan-2-yl methanethioate can be synthesized through the condensation of formyl chloride with furfuryl mercaptan in the presence of sodium hydroxide solution . This reaction involves the formation of an intermediate isothiouronium salt, which is then hydrolyzed to yield the desired thiol compound .
Industrial Production Methods: The industrial production of this compound typically involves the same synthetic route as mentioned above. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: S-Furan-2-yl methanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding alcohols or thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the methanethioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-Furan-2-yl methanethioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Mechanism of Action
The mechanism of action of S-Furan-2-yl methanethioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting metabolic processes in microorganisms, which accounts for its antibacterial and antifungal properties . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in target organisms .
Comparison with Similar Compounds
Furan-2-ylmethanethiol: Similar in structure but contains a thiol group instead of a methanethioate group.
Furfuryl alcohol: Contains a hydroxyl group instead of a methanethioate group.
Furfurylamine: Contains an amine group instead of a methanethioate group.
Uniqueness: S-Furan-2-yl methanethioate is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
59303-04-7 |
|---|---|
Molecular Formula |
C5H4O2S |
Molecular Weight |
128.15 g/mol |
IUPAC Name |
S-(furan-2-yl) methanethioate |
InChI |
InChI=1S/C5H4O2S/c6-4-8-5-2-1-3-7-5/h1-4H |
InChI Key |
NGDZZKNVMJTCGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)SC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


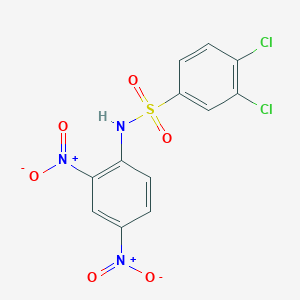
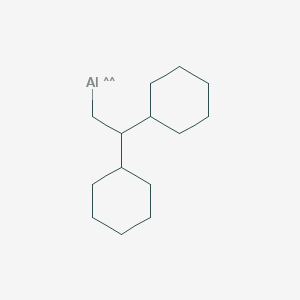

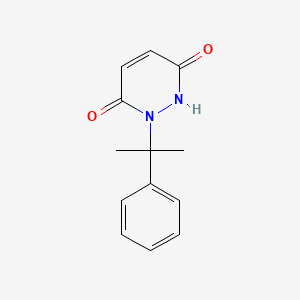
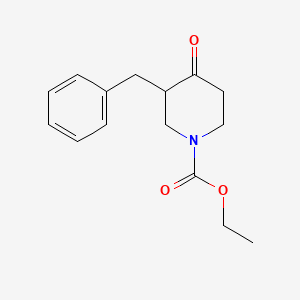
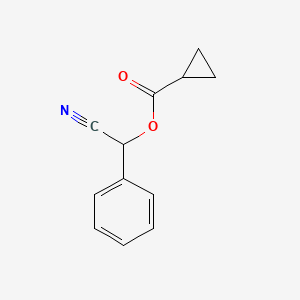
![1-Butyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14609267.png)
